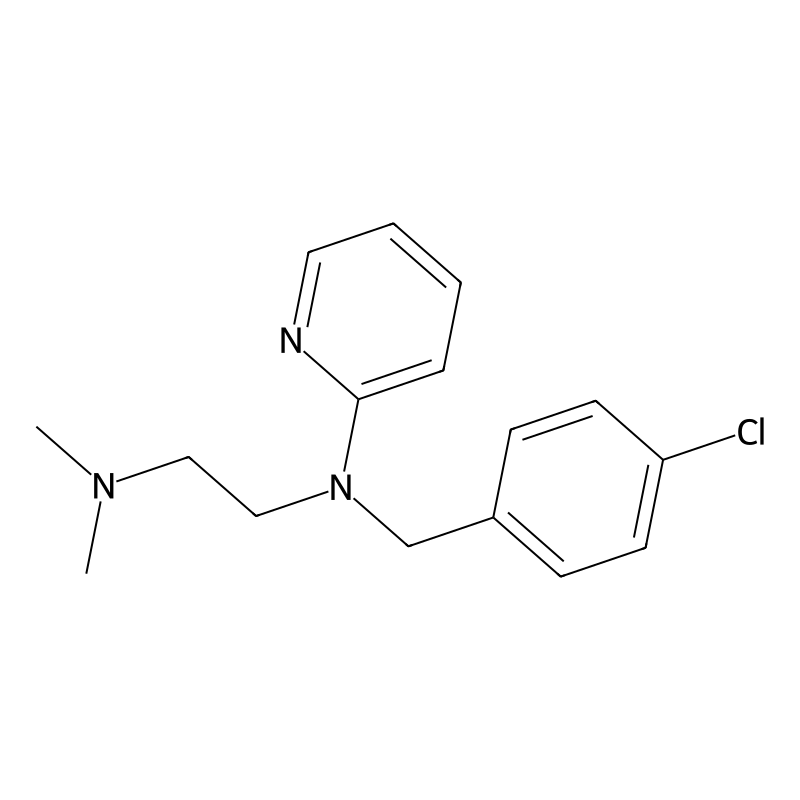Chloropyramine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Drug Resistance Studies
Cancer research is exploring the potential of Chloropyramine to influence drug resistance in certain cancers. A study published in 2021 analyzed data from large cancer research databases to identify genes associated with drug resistance in lung adenocarcinoma (LUAD). The findings suggest Chloropyramine might increase the levels of a specific gene (SASH1) in lung cancer cells, potentially leading to increased cell death [1].
Source
Chloropyramine increases SASH1 levels in lung cancer cells causing an increase in cell death [1].()
Analytical Method Development
Chloropyramine's chemical properties make it a relevant compound for analytical chemistry research. Studies have investigated methods for separating and detecting Chloropyramine in mixtures with other drugs. For instance, a 2017 research paper describes the development of a high-performance liquid chromatography (HPLC) method for simultaneously identifying Chloropyramine and Loratadine (another antihistamine) in human serum and urine samples [2].
Source
THE SEPARATION OF MIXTURE OF CHLOROPYRAMINE AND LORATADINE BY HPLC METHOD [2].()
Purity
Physical Description
XLogP3
Exact Mass
Boiling Point
Appearance
Melting Point
60°C
Storage
UNII
Related CAS
6170-42-9 (mono-hydrochloride)
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA09 - Chloropyramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AC - Substituted ethylene diamines
R06AC03 - Chloropyramine
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Durand-Arczynska W, Schoenenweid F, Durand J. Effects of chloropyramine,
3: Idänpään-Heikkilä J, Saxén L. Possible teratogenicity of
4: Budihna M, Drevensek G, Burjak M, Kocijancic S. Effects of chloropyramine and
5: Dessouky YM, Mousa BA, Nour el-Din HM. Dye-salt formation as a general method
6: VASILIEV R, SCINTEE-PAZARINA V. [THE DETERMINATION OF CHLOROPYRAMINE BY








